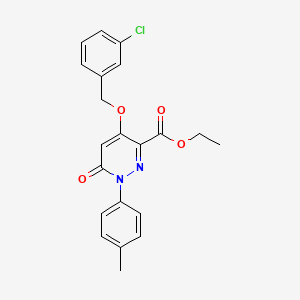

Ethyl 4-((3-chlorobenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-[(3-chlorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O4/c1-3-27-21(26)20-18(28-13-15-5-4-6-16(22)11-15)12-19(25)24(23-20)17-9-7-14(2)8-10-17/h4-12H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQAUYGSPKFYIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-((3-chlorobenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 398.84 g/mol. Its structure features multiple functional groups, including a chlorobenzyl ether and a pyridazine ring, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It may function as an enzyme inhibitor or receptor modulator, affecting pathways involved in cell proliferation and apoptosis. The presence of the chlorobenzyl moiety is believed to enhance its binding affinity to target proteins, potentially leading to anticancer effects.

Anticancer Activity

Research has indicated that derivatives of pyridazine compounds exhibit notable anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : Studies suggest that this compound can induce cell cycle arrest in cancer cells, particularly at the G2/M phase.

- Apoptosis Induction : It promotes apoptosis in tumor cells by activating caspase pathways and upregulating pro-apoptotic proteins.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains. In vitro studies report:

- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Mechanism : Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

A recent study conducted on various pyridazine derivatives, including our compound of interest, demonstrated significant antitumor activity in xenograft models. The study reported:

- Tumor Reduction : A reduction in tumor size by approximately 50% compared to control groups.

- Mechanistic Insights : Analysis revealed that the compound inhibited the expression of key oncogenes involved in tumor growth.

Q & A

Basic: What are the optimized synthetic routes for Ethyl 4-((3-chlorobenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate, and how can purity be maximized?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, including:

- Step 1: Formation of the pyridazine ring via cyclization of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

- Step 2: Introduction of the 3-chlorobenzyloxy group via nucleophilic substitution or Mitsunobu reaction, requiring anhydrous conditions and catalysts like DBU (1,8-diazabicycloundec-7-ene) .

- Step 3: Esterification of the carboxylate group using ethanol in the presence of a dehydrating agent (e.g., H₂SO₄ or DCC).

Purity Optimization Strategies:

- Use column chromatography with gradients of ethyl acetate/hexane for intermediate purification.

- Recrystallization from ethanol or acetonitrile to remove by-products.

- Monitor reaction progress via TLC or HPLC to ensure completion before proceeding to the next step .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR identifies proton environments (e.g., aromatic protons from the p-tolyl group at δ 7.2–7.4 ppm, ethyl ester protons at δ 1.3–4.3 ppm).

- ¹³C NMR confirms carbonyl (C=O) and aromatic carbon signals .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 403.8 for C₂₂H₁₉ClN₂O₄) .

- HPLC: Assesses purity (>95% purity recommended for biological assays) using C18 columns and UV detection at 254 nm .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Methodological Answer:

- Substituent Variation: Synthesize analogs with modifications to the 3-chlorobenzyloxy, p-tolyl, or ester groups. For example:

- Replace 3-chlorobenzyl with 4-fluorobenzyl to assess halogen effects.

- Modify the ester (ethyl to methyl) to study steric/electronic influences .

- Biological Assays:

- Test analogs against target enzymes (e.g., dihydropteroate synthase for antibacterial activity) using enzyme inhibition assays.

- Compare IC₅₀ values to quantify potency differences .

Advanced: What strategies resolve contradictions in biological activity data across different studies?

Methodological Answer:

- Standardized Assay Conditions:

- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds.

- Validate results with dose-response curves (3–5 replicates per concentration) .

- Data Normalization: Account for batch-to-batch variability in compound purity via HPLC.

- Meta-Analysis: Pool data from independent studies and apply statistical tests (e.g., ANOVA) to identify outliers .

Basic: What are the key physicochemical properties influencing its pharmacokinetic profile?

Methodological Answer:

- LogP (Partition Coefficient): Predicted logP ~3.2 (via software like MarvinSuite), indicating moderate lipophilicity for membrane permeability .

- Aqueous Solubility: Low solubility (<0.1 mg/mL in water) necessitates formulation with co-solvents (e.g., DMSO for in vitro assays) .

- Plasma Stability: Assess via incubation in human plasma at 37°C for 24 hours, followed by LC-MS quantification of intact compound .

Advanced: How to investigate the compound's mechanism of action against specific enzymes or receptors?

Methodological Answer:

- Target Identification:

- Use affinity chromatography with immobilized compound to pull down binding proteins.

- Validate targets via SPR (Surface Plasmon Resonance) for binding kinetics (KD, kon/koff) .

- Functional Assays:

- Measure enzyme activity (e.g., ATPase activity for kinase targets) with/without the compound.

- Perform cellular thermal shift assays (CETSA) to confirm target engagement .

Advanced: What computational methods predict binding affinity and guide structural optimization?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., dihydropteroate synthase). Focus on hydrogen bonding with the pyridazine ring and hydrophobic interactions with the 3-chlorobenzyl group .

- Molecular Dynamics (MD) Simulations: Run 100-ns simulations in GROMACS to assess binding stability and identify flexible regions for modification .

- QSAR Models: Develop regression models using descriptors like molar refractivity and topological polar surface area to predict activity .

Basic: How to evaluate stability under various conditions?

Methodological Answer:

- Forced Degradation Studies:

- Acidic/Base Conditions: Incubate in 0.1M HCl/NaOH at 40°C for 24 hours; analyze degradation products via LC-MS.

- Oxidative Stress: Treat with 3% H₂O₂ and monitor oxidation of the dihydropyridazine ring .

- Photostability: Expose to UV light (320–400 nm) for 48 hours; quantify intact compound using HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.